molecular formula C8H18S2 B1199301 Dibutyl disulfide CAS No. 629-45-8

Dibutyl disulfide

Cat. No. B1199301
CAS RN: 629-45-8
M. Wt: 178.4 g/mol
InChI Key: CUDSBWGCGSUXDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibutyl disulfide and related compounds often involves reactions between sulfur-containing reagents and butyl groups. For instance, one method involves the reaction of sulfur monochloride with isobutyl mercaptan in petroleum ether, producing diisobutyl tetrasulfide, a related compound, with high yield. This process demonstrates the reactivity of sulfur compounds with butyl groups under controlled conditions (L. Hong, 2005).

Molecular Structure Analysis

The molecular structure of dibutyl disulfide is characterized by a disulfide bond (S-S) linking two butyl chains. Studies on related disulfide compounds highlight the importance of the S-S bond length and the geometric configuration around this bond, which influence the compound's physical and chemical properties. For example, Fluoroformyl trifluoroacetyl disulfide analysis revealed specific conformational properties and bond lengths, providing insight into the structure-function relationship of disulfides (M. Erben et al., 2005).

Chemical Reactions and Properties

Dibutyl disulfide participates in various chemical reactions, including electrosynthesis processes where it can react with cycloalkanes and hydrogen sulfide to produce organic mono-, di-, and polysulfides. These reactions demonstrate the versatility of dibutyl disulfide in forming compounds with bioactive properties and the influence of electrosynthesis duration and structural factors on yield (E. V. Shinkar’ et al., 2020).

Physical Properties Analysis

The physical properties of dibutyl disulfide, such as boiling point, melting point, and solubility, are crucial for its handling and application in various industrial processes. While specific data on dibutyl disulfide were not directly mentioned in the sourced papers, the general physical properties of disulfides suggest that such compounds are typically liquid at room temperature and have distinct solubility characteristics depending on the nature of the substituent groups.

Chemical Properties Analysis

The chemical properties of dibutyl disulfide, including its reactivity and stability, are influenced by the disulfide bond. Disulfides are relatively stable yet can undergo redox reactions, where they can be reduced to thiols or oxidized to form higher polysulfides. The chemistry of disulfides, including dibutyl disulfide, is a subject of extensive study due to their role in biological systems and potential applications in chemical synthesis (I. V. Koval, 1994).

Scientific Research Applications

“Dibutyl disulfide” is a chemical compound with the formula CH₃(CH₂)₃SS(CH₂)₃CH₃ . It has a molecular weight of 178.36 g/mol . It’s used in synthesis , and it’s available for purchase from various chemical supply companies .

In terms of safety, it’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and protective gloves/eye protection/face protection should be worn when handling it .

  • Application Summary : Dibutyl disulfide has been used in the synthesis and stabilization of gold nanoparticles . These nanoparticles are capped with organochalcogenide molecules, which include dibutyl disulfide .
  • Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the synthesis of gold nanoparticles and their functionalization with organochalcogenide molecules .
  • Results or Outcomes : The study found that the stability sequence in the oxidation of organochalcogenides is as follows: dibutyl-diselenide, dibutyl-disulfide, and dibutyl-ditelluride . After one year, no significant oxidation of organoselenium was observed . This suggests that organoselenium could be a promising candidate to replace organothiol in many applications due to its enhanced stability .

Future Directions

: NIST Chemistry WebBook

properties

IUPAC Name

1-(butyldisulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDSBWGCGSUXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSSCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060874
Record name Disulfide, dibutyl
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Molecular Weight

178.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

229.00 to 233.00 °C. @ 760.00 mm Hg
Record name Dibutyl disulfide
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Product Name

Dibutyl disulfide

CAS RN

629-45-8
Record name Butyl disulfide
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Record name n-Butyl disulfide
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Record name Butyl disulfide
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Record name Disulfide, dibutyl
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Record name Disulfide, dibutyl
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Record name Dibutyl disulphide
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Record name DIBUTYL DISULFIDE
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Record name Dibutyl disulfide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

This example illustrates the invention and shows that when the reaction liquid is circulated through a restricted area (aspirator) such that a more intimate contact with oxygen is made, the rate of reaction (rate of mercaptan conversion) is greatly increased. A 10-gallon glass-lined reactor, equipped with a Scott oxygen analyzer, reflux condenser, stirrer, thermocouple and circulating inlet tube as shown in FIG. 1 was charged with 38 pounds (0.42 pound moles) of n-butyl mercaptan, 17.2 pounds (0.432 pound moles) of methyl alcohol and 0.91 pounds (0.023 pound moles) of sodium hydroxide. The reactor was sealed and pressured with nitrogen to 220 psig. The stirrer was started and the liquid externally circulated at 1.5-2 gallons per minute using a Lawrence can pump by first passage through a heat exchanger and then being passed through an Ametex water jet exhauster (aspirator) having a 1.27 cm (0.50 in.) opening on the circulated side and a 0.635 cm (0.25 in.) opening on the suction side. The liquid was then returned to the vapor phase of the reactor. Oxygen was then added such that entry was made through the aspirator (see FIG. 1). The system was pressured to about 280 psig with the additional oxygen and the amount of oxygen present in the vapor phase of the reactor monitored by a Scott analyzer and maintained at about 20 mole percent. The reaction temperature immediately began to slowly rise such that after about 1 hour the temperature in the liquid phase of the reactor was about 60° C. (140° F.). The temperature was maintained between about 49° C.-60° C. (120° F.-140° F.) throughout the run. After 1 hour analysis indicated the reaction was 65 percent complete and after 2 hours the reaction was complete as determined by GLC. The product was separated and dried as previously described to give 33.3 pounds (88.6 mole percent yield) of essentially pure di-n-butyl disulfide. A comparison of the rates of reaction carried out by the closed system (Example I) and the circulating-intimate mixing system (Example II) is shown in Table I and FIG. II. When another run employing the method described in Example II was carried out wherein the separated oil was distilled rather than air dried at 100° C.-120° C., the yield of di-n-butyl disulfide was increased giving 35 pounds (93.1 mole percent) of product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
597
Citations
J Tang, T Kamo, M Yamada, Y Ohshima… - Bulletin of the Chemical …, 1987 - journal.csj.jp
… Commercially available purest grade dibutyl disulfide was purified by trap-to-trap distillation, and the fraction of better than 99% purity was used. Cylindered gases of H, D, and He were …
Number of citations: 5 www.journal.csj.jp
BW Hermann, JN Seiber - Analytical Chemistry, 1981 - ACS Publications
… out for bothbutyl mercaptan and dibutyl disulfide. Florisil … column to facilitate analysis of dibutyl disulfide. The column was made by … The dibutyl disulfide was eluted quantitatively from the …
Number of citations: 26 pubs.acs.org
RE Stutz, RL Shriner - Journal of the American Chemical Society, 1933 - ACS Publications
… The reaction2 between n-butyl bromide, alcoholic sodium thiosulfate and potassium hydroxide proceeded smoothly to give 44-^17% yieldsof dibutyl disulfide which was …
Number of citations: 22 pubs.acs.org
MA Fox, PK Miller, MD Reiner - The Journal of Organic Chemistry, 1979 - ACS Publications
… could be observed with dibenzyl sulfide, thiophene, diphenyl sulfide, or dibutyl disulfide. … With thiophene, diphenyl sulfide,and dibutyl disulfide, formation of the initial charge-transfer …
Number of citations: 7 pubs.acs.org
EM Fettes, H Mark - Journal of Applied Polymer Science, 1964 - Wiley Online Library
… by the dibutyl disulfide plus AIBN. The polymer was slightly softened by the dibutyl disulfide … Complete reaction with the 5% dibutyl disulfide would have produced a viscous liquid. It has …
Number of citations: 6 onlinelibrary.wiley.com
LA Miller, V Stannett - Journal of Polymer Science Part A‐1 …, 1969 - Wiley Online Library
… nitude to the value found in the present work for dibutyl disulfide, as is also the low but integral Prel … , the rate of polymerization was found to increase in the presence of dibutyl disulfide. …
Number of citations: 4 onlinelibrary.wiley.com
M Pepels, I Filot, B Klumperman, H Goossens - Polymer Chemistry, 2013 - pubs.rsc.org
… Relative GC-MS peak intensities for dipropyl disulfide (DPDS), dibutyl disulfide (DBDS) and propyl-butyl disulfide (PBDS) for different exchange experiments. All samples contain …
Number of citations: 406 pubs.rsc.org
ER Bertozzi, FO Davis, EM Fettes - Journal of Polymer Science, 1956 - Wiley Online Library
… showed that interchange between butyl mercaptan and dibutyl disulfide M as negligible in absolute ethanol. The reaction I+ as measurably faster in aqueous alcohol and extremely …
Number of citations: 45 onlinelibrary.wiley.com
E Baciocchi, TD Giacco, F Elisei… - Journal of the …, 2003 - ACS Publications
… Reaction products dibutyl sulfoxide, dibutyl sulfone, dibutyl disulfide, methyl phenyl sulfoxide, and phenyl sulfone were purchased from Aldrich and used as received. N-…
Number of citations: 171 pubs.acs.org
WH Stockmayer, RO Howard… - Journal of the American …, 1953 - ACS Publications
… of an open chain disulfide such as dibutyl disulfide, two sulfur atoms should be incorporated … in the presence of varying amounts of dibutyl disulfide and diethyl ether disulfide. The were …
Number of citations: 37 pubs.acs.org

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